molecular formula C16H17BrN2O4 B13704620 Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate

Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate

Cat. No.: B13704620
M. Wt: 381.22 g/mol
InChI Key: OLTWGFZOSUJNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate is a complex organic compound that features a pyrazine ring substituted with bromine, methoxybenzyl, and ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate typically involves multiple steps. One common method involves the bromination of a pyrazine derivative, followed by the introduction of the methoxybenzyl group through an etherification reaction. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The bromine and methoxybenzyl groups can participate in various binding interactions, while the pyrazine ring may interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-Bromo-2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate: This compound features a benzofuran ring instead of a pyrazine ring.

    2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrazine: This compound has similar substituents but different positions and additional styryl groups.

Uniqueness

Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H17BrN2O4

Molecular Weight

381.22 g/mol

IUPAC Name

ethyl 6-bromo-3-[(4-methoxyphenyl)methoxy]-5-methylpyrazine-2-carboxylate

InChI

InChI=1S/C16H17BrN2O4/c1-4-22-16(20)13-15(18-10(2)14(17)19-13)23-9-11-5-7-12(21-3)8-6-11/h5-8H,4,9H2,1-3H3

InChI Key

OLTWGFZOSUJNHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(N=C1OCC2=CC=C(C=C2)OC)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.